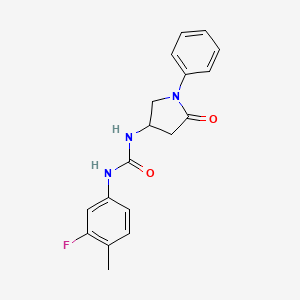
1-(3-Fluoro-4-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluoro-4-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as FMPPU and belongs to the class of urea derivatives. FMPPU has attracted the attention of researchers due to its unique chemical properties and potential applications in various scientific fields.
Applications De Recherche Scientifique
Role in Orexin Receptor Mechanisms
Orexins, neuropeptides involved in regulating feeding, arousal, stress, and drug abuse, have two receptors: Orexin-1 (OX1R) and Orexin-2 (OX2R). Research has identified compounds acting as selective antagonists to these receptors, potentially offering new treatments for binge eating and other disorders with a compulsive component. One study evaluated the effects of various orexin receptor antagonists, including GSK1059865, a selective OX1R antagonist, and its role in reducing compulsive food consumption without affecting standard food intake in a binge eating model in rats, suggesting a major role of OX1R mechanisms in binge eating behaviors (Piccoli et al., 2012).
Development of Neuropeptide Y5 Receptor Antagonists
Neuropeptide Y5 (NPY5) receptor antagonists have been explored for their potential in treating obesity due to their role in regulating food intake. Research into trisubstituted phenyl urea derivatives has led to the identification and optimization of potent NPY5 receptor antagonists. This includes systematic modifications to improve in vitro potency and functional activity in cellular assays, demonstrating the therapeutic potential of these compounds in obesity and related metabolic disorders (Fotsch et al., 2001).
Investigating Nitrosated Urea Pesticide Metabolites
The clastogenic and sister-chromatid exchange (SCE) activities of nitrosated urea pesticides have been studied to understand their genetic toxicity. This research found that nitrosated derivatives of urea pesticides are potent inducers of chromosomal aberrations and SCEs, highlighting the genetic risks associated with exposure to these compounds and emphasizing the importance of evaluating pesticide safety (Thust et al., 1980).
Synthesis of Human Soluble Epoxide Hydrolase Inhibitors
The synthesis of N-(4-oxoadamantan-1-yl)-N′-[fluoro(chloro)phenyl]ureas has been reported, aiming to produce inhibitors of human soluble epoxide hydrolase, a key enzyme involved in the metabolism of epoxides to diols. These compounds hold promise for therapeutic applications in treating disorders related to epoxyeicosatrienoic acids (EETs) metabolism, showcasing the potential of urea derivatives in drug development (Danilov et al., 2020).
Exploring Urea-Fluoride Interaction
The interaction between urea derivatives and fluoride ions has been studied to understand the nature of hydrogen bonding and proton transfer processes. This research has implications for the design of chemical sensors and the development of new materials based on urea-fluoride interactions, contributing to the fields of analytical chemistry and material science (Boiocchi et al., 2004).
Propriétés
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c1-12-7-8-13(9-16(12)19)20-18(24)21-14-10-17(23)22(11-14)15-5-3-2-4-6-15/h2-9,14H,10-11H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQNZFAXAHOCMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

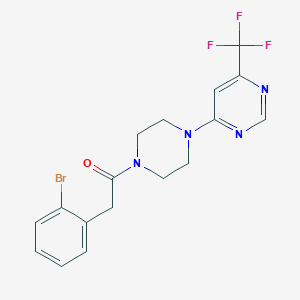
![2-(2-Methoxyphenyl)-5-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2562194.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2562196.png)
![N-[2-Amino-2-(2-methoxyphenyl)ethyl]-1,3-benzothiazole-2-carboxamide;hydrochloride](/img/structure/B2562199.png)
![N-(2,6-difluorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2562201.png)
![1-(5-chloro-2-methoxyphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2562204.png)
![N-[[(3Ar,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]methyl]-N-methylethanamine](/img/structure/B2562205.png)
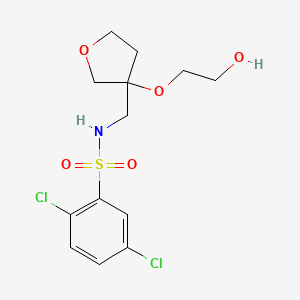
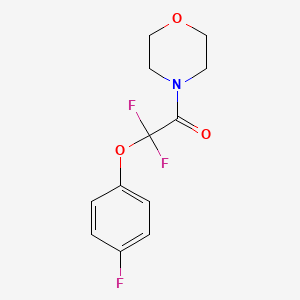

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2562209.png)
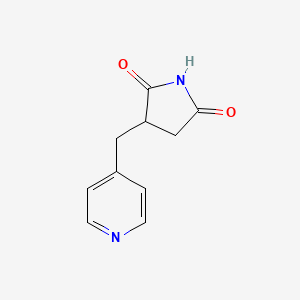
![Methyl 3-({2-[(2-aminophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2562211.png)
![5-benzyl-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2562212.png)